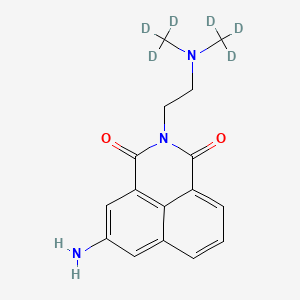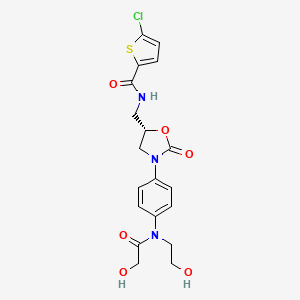
8-Fluoro-6-methoxymoxifloxacin
描述
8-Fluoro-6-methoxymoxifloxacin: is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves several steps. One common method includes the reaction of boric acid and propionic anhydride under protective gas at 95 to 105°C for 1 hour. The mixture is then cooled to 75 to 80°C, followed by the addition of a stable accelerant and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate. This reaction is stirred for 1.5 to 3 hours at 75 to 80°C. After cooling to room temperature, acetonitrile and organic amine are added, and the reaction continues for 1 to 2 hours at 65 to 75°C. The final product is obtained by adding methanol and concentrated hydrochloric acid, adjusting the pH to 1 to 3, and then cooling to -10 to -5°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of protective gases, stable accelerants, and specific temperature controls are critical for the successful production of this compound .
化学反应分析
Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
8-Fluoro-6-methoxymoxifloxacin has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Medicine: Used in clinical trials for the treatment of bacterial infections, including respiratory tract infections and skin infections.
Industry: Employed in the production of antibacterial agents and as a quality control standard in pharmaceutical manufacturing
作用机制
The mechanism of action of 8-Fluoro-6-methoxymoxifloxacin involves the inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
相似化合物的比较
Moxifloxacin: A parent compound with similar antibacterial properties but without the methoxy group at the 6-position.
Levofloxacin: Another fluoroquinolone antibiotic with a different spectrum of activity.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity against Gram-negative bacteria
Uniqueness: 8-Fluoro-6-methoxymoxifloxacin is unique due to its enhanced activity against Gram-positive bacteria and its ability to overcome certain bacterial resistance mechanisms. The presence of the methoxy group at the 6-position contributes to its improved pharmacokinetic properties and reduced potential for resistance development .
属性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNFVOVJRJWHB-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145579 | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-77-9 | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)






![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)

